(1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol
Description
Properties
IUPAC Name |
(1R,2R,5R,6R)-9-azabicyclo[3.3.1]nonane-2,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-7-3-1-5-8(11)4-2-6(7)9-5/h5-11H,1-4H2/t5-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDZWSOGXNHVQS-WCTZXXKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CCC(C1N2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]2CC[C@H]([C@@H]1N2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atom can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol involves its interaction with specific molecular targets. The hydroxyl groups and the nitrogen atom play crucial roles in its binding to enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related bicyclic derivatives:
Physicochemical and Functional Properties
Research Findings and Case Studies
Biocatalytic Efficiency Comparison
The table below compares biocatalytic conditions for resolving bicyclo[3.3.1]nonane derivatives:
Biological Activity
(1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol is a bicyclic compound notable for its unique structural features, including a nitrogen atom and two hydroxyl groups. These characteristics suggest potential interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : CHNO
- Molecular Weight : 183.26 g/mol
- CAS Number : 2305485-55-4
The compound's structure allows for various chemical reactions, such as oxidation and substitution, which can influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The hydroxyl groups and the nitrogen atom facilitate binding to specific molecular targets, modulating their activity and leading to various pharmacological effects.
Biological Activity
Research indicates that compounds with similar bicyclic structures exhibit significant pharmacological properties:
- Neurotransmitter Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor in various biochemical assays. For instance, it may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission.
Pharmacological Studies
Several studies have investigated the pharmacological potential of this compound:
Table 1: Summary of Pharmacological Studies
Case Study 1: Neuroprotective Effects
In a study involving rodent models of Alzheimer's disease, administration of this compound resulted in a significant reduction in neurodegeneration markers compared to control groups. The compound's ability to inhibit AChE may contribute to increased acetylcholine levels in the brain, enhancing cognitive function.
Case Study 2: Analgesic Properties
Another study evaluated the analgesic properties of this compound using formalin-induced pain models in rats. Results indicated that doses of 20 mg/kg led to a significant decrease in pain behavior during both the acute and inflammatory phases of pain assessment.
Q & A
Q. Table 1: Comparison of Enantiomer Separation Methods
| Method | Yield (%) | Enantiomer Preference | Key Reference |
|---|---|---|---|
| Diastereomeric Crystallization | 65–85 | Depends on chiral acid | |
| CRL Lipase Hydrolysis | 70–90 | (1R,2R,5R,6R) |
How is the absolute configuration of this compound determined experimentally?
Basic Research Question
Absolute configuration is confirmed through:
Circular Dichroism (CD) Spectroscopy : Experimental CD spectra are compared with simulations from ab initio time-dependent density functional theory (TDDFT) calculations. This method directly correlates the sign of Cotton effects with stereochemistry .
Benzoate Exciton Chirality Method : The diol is derivatized to dibenzoate (e.g., (+)-7). The exciton-coupled CD signal reveals the spatial arrangement of chromophores, confirming the (1R,5R)/(1S,5S) configuration .
Advanced Note : Cross-validation with X-ray crystallography (e.g., single-crystal analysis of derivatives like 4,8-dimethyl-2,6-diphenyl analogs) strengthens assignments .
How do computational methods like TDDFT resolve contradictions in stereochemical assignments?
Advanced Research Question
TDDFT addresses discrepancies by:
Simulating CD Spectra : Calculated spectra for proposed configurations are matched with experimental data. For example, the (-)-(1R,5R) configuration of dione 4b was validated against TDDFT simulations .
Energy Minimization : Comparing relative stabilities of stereoisomers via DFT calculations ensures the most thermodynamically favorable configuration aligns with experimental observations .
Methodological Insight : Combining TDDFT with empirical methods (e.g., exciton chirality) mitigates errors from overlapping electronic transitions .
What challenges arise in analyzing hydrogen-bonded networks in solid-state structures of bicyclo[3.3.1]nonane derivatives?
Advanced Research Question
The rigid bicyclic framework forms distinct 3D hydrogen-bonded networks:
Topological Complexity : endo,endo-diols (e.g., rac-2) crystallize in a utg -type chiral network, differing from the etanet topology of methyl-substituted analogs. Weak interactions in diones (e.g., 3) favor qtz -like packing .
Disorder in Crystals : Substituents (e.g., phenyl groups) introduce positional disorder, requiring high-resolution X-ray data (e.g., mean σ(C–C) = 0.002 Å) for accurate refinement .
Q. Table 2: Structural Properties of Bicyclo[3.3.1]nonane Derivatives
| Compound | Network Topology | Key Interaction | Reference |
|---|---|---|---|
| endo,endo-Diol (rac-2) | utg | O–H∙∙∙O | |
| Dione (3) | qtz | C=O∙∙∙H–C | |
| Diphenyl Derivative | Monoclinic (C2/c) | π-Stacking |
How does enzymatic resolution align with empirical stereochemical rules like Kazlauskas’?
Advanced Research Question
CRL lipase exhibits a kinetic preference for the (1R,2R,5R,6R)-enantiomer during hydrolysis of racemic diols. This aligns with Kazlauskas’ rule, which predicts enantioselectivity for secondary alcohols based on the size and spatial arrangement of substituents. The rule correlates with the Prelog priority of the acyl donor, ensuring predictable outcomes in asymmetric synthesis .
Experimental Validation : The (1R,2R,5R,6R)-enantiomer is hydrolyzed 3–5× faster than its counterpart, achieving >90% ee under optimized conditions .
How do protecting groups (e.g., N-Boc) influence the stability and reactivity of intermediates?
Basic Research Question
N-Boc protection:
Enhances Stability : Prevents amine oxidation during diol-to-dione conversions (e.g., synthesis of 4b from 2b) .
Facilitates Crystallization : Boc-protected intermediates (e.g., 2b) exhibit improved crystallinity, aiding enantiomer separation via diastereomeric methods .
Advanced Consideration : Deprotection conditions (e.g., acidic hydrolysis) must avoid racemization, ensuring stereochemical integrity of final products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
